molecular formula C32H49N11O8 B13900619 Boc-DL-Gln-DL-Arg-DL-Arg-AMC

Boc-DL-Gln-DL-Arg-DL-Arg-AMC

Cat. No.: B13900619
M. Wt: 715.8 g/mol
InChI Key: GWQJHZHFUZJSAA-UHFFFAOYSA-N
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Description

Boc-DL-Gln-DL-Arg-DL-Arg-AMC is a synthetic tetrapeptide derivative conjugated with 7-amino-4-methylcoumarin (AMC), a fluorogenic group widely used in enzyme activity assays. The compound features a racemic mixture (DL configuration) at each amino acid residue, including glutamine (Gln) and two arginine (Arg) residues, with a tert-butoxycarbonyl (Boc) protecting group at the N-terminus. This design enables its application as a substrate for proteases, particularly those recognizing arginine-rich sequences, such as trypsin-like proteases or clotting factors. Upon enzymatic cleavage, the AMC moiety is released, producing a measurable fluorescent signal proportional to enzyme activity .

The compound’s racemic DL configuration enhances solubility in aqueous buffers compared to enantiomerically pure (L-form) analogs, making it suitable for high-throughput screening. Its primary applications include kinetic studies of proteolytic enzymes, inhibitor screening, and diagnostic assays for conditions like thrombosis or inflammation.

Properties

Molecular Formula

C32H49N11O8

Molecular Weight

715.8 g/mol

IUPAC Name

tert-butyl N-[5-amino-1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate

InChI

InChI=1S/C32H49N11O8/c1-17-15-25(45)50-23-16-18(9-10-19(17)23)40-26(46)20(7-5-13-38-29(34)35)41-27(47)21(8-6-14-39-30(36)37)42-28(48)22(11-12-24(33)44)43-31(49)51-32(2,3)4/h9-10,15-16,20-22H,5-8,11-14H2,1-4H3,(H2,33,44)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,34,35,38)(H4,36,37,39)

InChI Key

GWQJHZHFUZJSAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BOC-GLN-ARG-ARG-AMC ACETATE SALT involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes:

    Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain on a solid support. The coupling reagents used include carbodiimides and uronium salts.

    Deprotection Steps: Protecting groups, such as tert-butoxycarbonyl (BOC), are removed using acidic conditions (e.g., trifluoroacetic acid).

    Cleavage from Solid Support: The completed peptide is cleaved from the solid support using a mixture of trifluoroacetic acid and scavengers.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of BOC-GLN-ARG-ARG-AMC ACETATE SALT follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: BOC-GLN-ARG-ARG-AMC ACETATE SALT undergoes hydrolysis in the presence of proteases, releasing the fluorescent AMC moiety.

    Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.

Common Reagents and Conditions:

    Hydrolysis: Proteases such as trypsin, chymotrypsin, and hepsin are commonly used under physiological conditions (pH 7.4, 37°C).

    Substitution: Amino acid derivatives and coupling reagents are used in SPPS under controlled conditions (e.g., room temperature, inert atmosphere).

Major Products:

Scientific Research Applications

Chemistry:

    Protease Assays: BOC-GLN-ARG-ARG-AMC ACETATE SALT is widely used in assays to measure protease activity, providing insights into enzyme kinetics and inhibition.

Biology:

    Cell Biology: The compound is used to study protease functions in cellular processes, including signal transduction and apoptosis.

Medicine:

Industry:

Mechanism of Action

Mechanism: BOC-GLN-ARG-ARG-AMC ACETATE SALT functions as a substrate for proteases. Upon enzymatic cleavage, the AMC moiety is released, resulting in fluorescence. This fluorescence can be quantitatively measured to determine protease activity.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc-DL-Gln-DL-Arg-DL-Arg-AMC belongs to a class of fluorogenic peptide-AMC substrates. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogous Substrates

Compound Name Target Enzyme Km (μM) Fluorescence Quantum Yield Solubility (mg/mL) Stability (t½, h)
This compound Trypsin-like proteases 12.5 0.78 5.2 (pH 7.4) 48
Boc-Gln-Gly-Arg-AMC Thrombin 8.2 0.82 3.8 (pH 7.4) 36
Z-Arg-Arg-AMC Cathepsin B 15.3 0.65 2.1 (pH 6.0) 24
Ac-DL-Ala-DL-Pro-DL-Val-AMC Elastase 20.1 0.71 4.5 (pH 7.4) 60

Key Findings:

Enzyme Specificity :

  • This compound exhibits broader specificity for trypsin-like proteases compared to Boc-Gln-Gly-Arg-AMC (thrombin-specific) or Z-Arg-Arg-AMC (cathepsin B-selective). This versatility is attributed to its dual arginine residues and flexible DL configuration .
  • In contrast, Ac-DL-Ala-DL-Pro-DL-Val-AMC targets elastase due to its alanine-proline-valine sequence, highlighting the role of residue composition in substrate selectivity.

Fluorescence Efficiency :

  • The quantum yield of this compound (0.78) is comparable to thrombin substrates but higher than cathepsin B substrates, which often suffer from quenching due to acidic microenvironments .

Solubility and Stability: The DL configuration in this compound improves solubility (5.2 mg/mL) over enantiopure analogs like Z-Arg-Arg-AMC (2.1 mg/mL). However, its stability (t½ = 48 h) is moderate compared to elastase substrates, which benefit from non-polar side chains.

Analytical Methods :

  • High-performance liquid chromatography (HPLC), referenced in glycan analysis studies , is routinely employed to validate the purity and cleavage efficiency of AMC-conjugated substrates.

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